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Compound of Interest

Compound Name: Methylsilatrane

Cat. No.: B1583748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methylsilatrane derivatives, correlating

their structural features with their biological activities. The information presented is compiled

from peer-reviewed scientific literature and is intended to aid researchers in the fields of

medicinal chemistry, pharmacology, and drug development.

Introduction to Methylsilatrane and its Derivatives
Silatranes are a class of organosilicon compounds characterized by a unique tricyclic cage-like

structure with a transannular dative bond between the silicon and nitrogen atoms.[1] This

structural feature imparts distinct physicochemical properties, including high dipole moments

and stability, making them attractive scaffolds for the development of novel bioactive

molecules.[1] Methylsilatrane, the simplest derivative with a methyl group attached to the

silicon atom, serves as a foundational structure for a wide array of functionalized derivatives.

These derivatives have demonstrated a broad spectrum of biological activities, including

antimicrobial, antifungal, and anticancer properties.[2][3] The biological activity of these

compounds is significantly influenced by the nature of the substituent attached to the silatrane

core.[2]
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The modification of the basic Methylsilatrane structure has led to the development of

derivatives with significant antimicrobial and antifungal properties. The introduction of various

pharmacophores can enhance the potency and spectrum of activity.

Table 1: Antimicrobial Activity of Functionalized Silatrane Derivatives

Derivative
Class

Specific
Derivative/Sub
stituent

Target
Organism

Minimum
Inhibitory
Concentration
(MIC) (µg/mL)

Reference

Pyrrole-

silatranes

Tetrahydroindole-

silatrane
E. coli

Lower than

parent silatrane

by 8 to 16 times

[3]

Pyrrole-silatrane

(unspecified

substituent)

Gram-positive

microorganisms
62.5–125 [3]

Isoxazole-

silatranes
R = MeOC₆H₄ E. durans 12.5 [3]

R = MeOC₆H₄ B. subtilis 6.2 [3]

Phthalimide-

silatranes

N-(3-

silatranylpropyl)p

hthalimide

S. aureus (Gram-

positive)
0.20 [3]

N-(3-

silatranylpropyl)p

hthalimide

A. baumannii

(Gram-negative)
0.20 [3]

N-(3-

silatranylpropyl)p

hthalimide

P. aeruginosa

(Gram-negative)
0.20 [3]

N-(3-

silatranylpropyl)p

hthalimide

E. coli (Gram-

negative)
0.20 [3]
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Table 2: Antifungal Activity of Functionalized Silatrane Derivatives

Derivative
Class

Specific
Derivative/Sub
stituent

Target
Organism

MIC (µg/mL) Reference

Schiff-base

silatranes

3,5-dichloro-

salicylaldehyde

derivative

Aspergillus

fumigatus

Not specified,

compared to

standards

[4]

3-methoxy-

salicylaldehyde

derivative

Penicillium

chrysogenum

Not specified,

compared to

standards

[4]

3,5-di-tert-butyl-

salicylaldehyde

derivative

Fusarium

Not specified,

compared to

standards

[4]

Structure-Activity Relationship: Anticancer Activity
Several Methylsilatrane derivatives have been investigated for their cytotoxic effects against

various cancer cell lines. While the precise mechanisms are still under investigation, evidence

suggests that some derivatives induce apoptosis. For instance, a nitro-silatrane derivative has

shown significant cytotoxicity against HepG2 (hepatocarcinoma) and MCF7 (breast

adenocarcinoma) cell lines, with its activity attributed to a "activation by reduction" mechanism.

[2] Although a specific signaling pathway for Methylsilatrane derivatives has not been

definitively elucidated in the reviewed literature, the induction of apoptosis by other cytotoxic

compounds often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Based on the general understanding of apoptosis induction by small molecules, a plausible

mechanism for Methylsilatrane derivatives could involve the activation of the intrinsic apoptotic

pathway. This proposed pathway is depicted in the diagram below. It is important to note that

this is a hypothetical model for Methylsilatrane derivatives and requires experimental

validation.
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Caption: Proposed Intrinsic Apoptosis Pathway Induced by Methylsilatrane Derivatives.
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Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key assays used in the evaluation of Methylsilatrane derivatives.

4.1. Synthesis of Methylsilatrane Derivatives

A general and efficient method for the synthesis of silatranes involves the transesterification of

corresponding trialkoxysilanes with triethanolamine.[5]

Materials: Methyltriethoxysilane, Triethanolamine, catalyst (e.g., potassium hydroxide),

solvent (e.g., xylene).

Procedure:

A mixture of methyltriethoxysilane and a stoichiometric amount of triethanolamine is

prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

A catalytic amount of potassium hydroxide is added to the mixture.

The reaction mixture is heated to reflux in an appropriate solvent (e.g., xylene).

The ethanol byproduct is continuously removed via the Dean-Stark trap to drive the

reaction to completion.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The crude product is purified by recrystallization or column chromatography to yield the

desired Methylsilatrane derivative.

4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[6]

Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate broth for the

test organism), bacterial inoculum (adjusted to 0.5 McFarland standard), Methylsilatrane
derivatives (stock solutions of known concentrations).
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Procedure:

Prepare serial two-fold dilutions of the Methylsilatrane derivatives in the broth directly in

the 96-well plates. The final volume in each well is typically 100 µL.

Inoculate each well with 5 µL of the bacterial suspension (adjusted to approximately 5 x

10^5 CFU/mL in the final volume).

Include a positive control (broth with inoculum, no compound) and a negative control

(broth only) on each plate.

Incubate the plates at 35-37°C for 16-20 hours.

The MIC is determined as the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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